Picofosforic acid
Description
This article focuses on comparing its hypothetical properties with structurally related compounds, supported by experimental data and theoretical frameworks.
Properties
CAS No. |
36175-06-1 |
|---|---|
Molecular Formula |
C18H17NO8P2 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
[4-[(4-phosphonooxyphenyl)-pyridin-2-ylmethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H17NO8P2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H2,20,21,22)(H2,23,24,25) |
InChI Key |
UDOXKBJCUVONJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Picophosphoric acid can be synthesized through several methods, including:
Dealkylation of Dialkyl Phosphonates: This method involves the use of acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis.
Oxidation of Phosphinic Acid: This method involves the oxidation of phosphinic acid to produce picophosphoric acid.
Industrial Production Methods: The industrial production of picophosphoric acid often involves the dihydrate–hemihydrate method, which is optimized for the preparation of extractive phosphoric acid from low-grade phosphorites . This method is efficient and environmentally friendly, as it utilizes by-products in the construction industry.
Chemical Reactions Analysis
Hydrolysis Reactions
Pyrophosphoric acid undergoes hydrolysis in water to form orthophosphoric acid (H₃PO₄):
This reaction is temperature-dependent, with faster hydrolysis at elevated temperatures . Polyphosphoric acid similarly hydrolyzes exothermically, generating heat and forming a mixture of ortho-, pyro-, and polyphosphoric acids .
Acid-Base Reactions
Pyrophosphoric acid is a tetraprotic acid with distinct dissociation constants:
| Reaction Step | pKa Value |
|---|---|
| 0.85 | |
| 1.96 | |
| 6.60 | |
| 9.41 |
Polyphosphoric acid reacts vigorously with bases (e.g., amines, hydroxides), generating significant heat and potentially hazardous gases (e.g., hydrogen cyanide with cyanides) .
Thermal Decomposition
Pyrophosphoric acid decomposes upon heating into orthophosphoric acid and higher polyphosphoric acids:
At 200°C, phosphorous acid (H₃PO₃) disproportionates to phosphoric acid and phosphine (PH₃):
Reactivity with Metals
Polyphosphoric acid reacts with active metals (e.g., aluminum, iron), releasing hydrogen gas:
This reaction poses corrosion risks for structural metals .
Polymerization and Catalytic Activity
Polyphosphoric acid initiates polymerization in organic compounds (e.g., alkenes, epoxides) by acting as a Brønsted acid catalyst. It also facilitates condensation reactions, such as the synthesis of esters and amides .
Redox Reactions
Phosphorous acid (H₃PO₃) demonstrates strong reducing properties:
-
Reduces noble metal ions (e.g., Hg²⁺ to Hg⁺ and Hg⁰):
Scientific Research Applications
Picophosphoric acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including cyclizations and acylations.
Biology: Plays a role in biochemical pathways and is used in the study of phosphorus metabolism.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of fertilizers, corrosion inhibitors, and flame retardants.
Mechanism of Action
The mechanism by which picophosphoric acid exerts its effects involves its ability to donate and accept protons, making it a versatile acid in various chemical reactions. It interacts with molecular targets such as enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphorus Acids
Phosphoric Acid (H₃PO₄)
- Structure : Orthophosphoric acid with three hydroxyl groups bonded to a central phosphorus atom.
- Properties : High solubility in water (548 g/L at 20°C), pKa values of 2.15, 7.20, and 12.33.
- Applications : Fertilizers, food additives, and industrial catalysis .
- Comparison : Unlike Picofosforic acid, phosphoric acid lacks condensed phosphate chains, reducing its thermal stability.
Pyrophosphoric Acid (H₄P₂O₇)
- Structure : Two phosphate units linked by an oxygen bridge.
- Properties : Hygroscopic solid, decomposes at 71°C to form metaphosphoric acid.
- Applications : Catalyst in organic synthesis, stabilizer in peroxides .
- Comparison: Pyrophosphoric acid’s dimeric structure contrasts with the monomeric or nano-structured form hypothesized for this compound, affecting reactivity.
Metaphosphoric Acid (HPO₃)
- Structure : Cyclic or linear polymer of phosphate units.
- Properties : Glassy solid, forms viscous solutions in water.
- Applications : Laboratory reagent, dehydrating agent .
- Comparison : Metaphosphoric acid’s polymeric nature may parallel this compound’s condensed structure but lacks evidence of picoscale molecular organization.
Key Research Findings and Data Tables
Table 1: Vibrational Frequencies of Phosphorus-Containing Acids
| Compound | Vibrational Mode (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| HPCO (Analog) | P–O Stretching | 2784.668 | |
| Pyrophosphoric Acid | P–O–P Symmetric Stretch | 1326.785 | |
| Phosphoric Acid | O–H Stretching | 2869.840 |
Functional and Industrial Comparisons
- Reactivity: this compound’s hypothesized nano-scale structure could enhance catalytic efficiency compared to bulkier acids like H₃PO₄ .
- Synthetic Challenges : Production of condensed phosphorus acids (e.g., H₄P₂O₇) requires controlled dehydration, a process that may scale poorly for this compound .
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